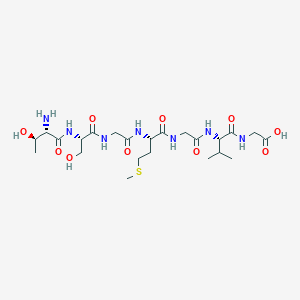
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine is a synthetic peptide composed of six amino acids: threonine, serine, glycine, methionine, valine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification of the final product is achieved through techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotides and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The exact molecular targets and pathways involved can vary, but typically include binding to specific proteins or nucleic acids, altering their function or stability.
Comparación Con Compuestos Similares
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another synthetic peptide with a similar structure but different amino acid composition.
L-Seryl-L-threonylglycyl-L-isoleucyl-L-seryl-L-valyl-L-prolylglycyl-L-prolyl-L-methionylglycyl-L: A longer peptide with additional amino acids.
Uniqueness
L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophilic and hydrophobic residues allows for diverse interactions with other molecules, making it a versatile tool in research and industry.
Propiedades
Número CAS |
632331-07-8 |
|---|---|
Fórmula molecular |
C23H41N7O10S |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H41N7O10S/c1-11(2)19(23(40)27-9-17(35)36)30-16(34)8-25-20(37)13(5-6-41-4)28-15(33)7-26-21(38)14(10-31)29-22(39)18(24)12(3)32/h11-14,18-19,31-32H,5-10,24H2,1-4H3,(H,25,37)(H,26,38)(H,27,40)(H,28,33)(H,29,39)(H,30,34)(H,35,36)/t12-,13+,14+,18+,19+/m1/s1 |
Clave InChI |
NWXSCKPQYQNZEJ-DCVCJNGCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N)O |
SMILES canónico |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















